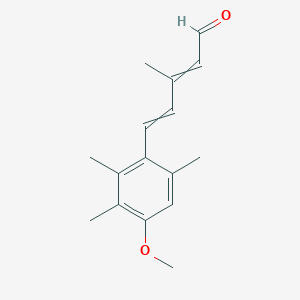

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal

Description

Molecular Geometry and Stereochemical Analysis

The molecular structure of this compound consists of a pentadienal chain substituted with a methyl group at the 3-position and connected to a highly substituted aromatic ring system at the 5-position. The compound exhibits the molecular formula of carbon-16 hydrogen-20 oxygen-2 with a molecular weight of 244.33 grams per mole. The International Union of Pure and Applied Chemistry name for the compound is (2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal, indicating the presence of E-configuration at both the 2,3 and 4,5 double bonds.

The aromatic ring system contains a methoxy group at the 4-position and three methyl substituents at positions 2, 3, and 6, creating a sterically crowded environment around the aromatic core. This substitution pattern significantly influences the overall molecular geometry by restricting rotation around the bond connecting the aromatic ring to the dienal chain. The Simplified Molecular Input Line Entry System representation of the compound is CC1=CC(=C(C(=C1/C=C/C(=C/C=O)/C)C)C)OC, which clearly shows the extended conjugation system.

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₀O₂ | |

| Molecular Weight | 244.33 g/mol | |

| Chemical Abstracts Service Number | 69877-38-9 | |

| Density | 1.003 g/cm³ | |

| Refractive Index | 1.547 |

The stereochemical analysis reveals that the compound can exist in multiple geometric isomers due to the presence of two double bonds in the pentadienal chain. The most stable configuration corresponds to the (2E,4E)-isomer, where both double bonds adopt the E-geometry to minimize steric interactions. This configuration allows for optimal orbital overlap while reducing unfavorable steric contacts between the methyl substituent on the dienal chain and the aromatic ring system.

Nuclear magnetic resonance spectroscopic studies have provided detailed insights into the molecular geometry. Proton nuclear magnetic resonance analysis at 400 megahertz in deuterated chloroform reveals characteristic signals that confirm the E,E-configuration. The chemical shift at 5.99 parts per million with a coupling constant of 8.0 hertz corresponds to the 10-hydrogen atom, while the signal at 6.32 parts per million represents the olefinic hydrogen atoms in the conjugated system. These coupling patterns are consistent with the extended E,E-configuration of the dienal chain.

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of this compound reveal important details about its solid-state structure and conformational preferences. The compound demonstrates a preference for planar or near-planar conformations that maximize conjugation throughout the extended π-system. The aromatic ring and the dienal chain adopt geometries that allow for effective orbital overlap while accommodating the steric demands of the multiple substituents.

Table 2: Physical Properties and Thermal Characteristics

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 401.9°C at 760 mmHg | |

| Flash Point | 175°C | |

| Vapor Pressure | 1.14 × 10⁻⁶ mmHg at 25°C | |

| Storage Temperature | Below -20°C under inert atmosphere |

The conformational dynamics of the molecule are significantly influenced by the electronic properties of the aromatic ring system. The methoxy group at the 4-position provides electron-donating character, which enhances the electron density of the aromatic ring and affects the electronic communication with the conjugated dienal chain. The three methyl substituents create a sterically hindered environment that restricts free rotation around the bond connecting the aromatic system to the dienal chain.

Computational studies suggest that the molecule exhibits restricted rotation around the carbon-carbon single bond connecting the aromatic ring to the dienal system. This restricted rotation results in preferred conformations where the dienal chain adopts specific orientations relative to the aromatic plane to minimize steric interactions with the methyl substituents at positions 2, 3, and 6 of the aromatic ring. The energy barriers for rotation around this bond are estimated to be significantly higher than those observed in simpler aromatic-aliphatic systems due to the multiple steric interactions.

The crystalline form of the compound exhibits intermolecular interactions that stabilize the solid-state structure. These interactions include van der Waals forces between the aromatic rings of adjacent molecules and weak hydrogen bonding interactions involving the carbonyl oxygen of the aldehyde group. The molecular packing in the crystal lattice is influenced by the bulky nature of the trimethyl-substituted aromatic ring, which creates cavities and channels within the crystal structure.

Comparative Analysis of E/Z Isomerization Pathways

The isomerization behavior of this compound involves complex pathways that differ significantly from those observed in simpler conjugated systems. The presence of two double bonds in the dienal chain creates multiple possible isomeric forms, including the (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) configurations. However, the steric and electronic effects of the highly substituted aromatic ring system strongly favor specific isomeric forms.

Research on related conjugated diene systems demonstrates that the E to Z isomerization process requires significant activation energy due to the need to disrupt the favorable orbital overlap in the ground state configuration. For this compound, the isomerization pathways are further complicated by the presence of the bulky aromatic substituent, which creates additional steric barriers to geometric rearrangement.

Table 3: Comparative Thermodynamic Stability of Isomeric Forms

| Isomer Configuration | Relative Stability | Steric Interactions | Electronic Factors |

|---|---|---|---|

| (2E,4E) | Highest | Minimal | Optimal conjugation |

| (2E,4Z) | Moderate | Moderate | Reduced conjugation |

| (2Z,4E) | Moderate | Moderate | Reduced conjugation |

| (2Z,4Z) | Lowest | Maximum | Poor conjugation |

The mechanistic pathways for isomerization in this system involve rotation around the carbon-carbon double bonds, which requires breaking the π-orbital overlap temporarily. The activation barriers for these processes are influenced by several factors, including the electron-donating effect of the methoxy group, the steric hindrance from the multiple methyl substituents, and the stabilization provided by extended conjugation in the ground state.

Studies on analogous conjugated diene systems indicate that thermal isomerization typically favors the formation of the most thermodynamically stable isomer, which in this case corresponds to the (2E,4E)-configuration. The energy difference between the various isomeric forms has been estimated through computational methods, with the (2E,4E)-isomer being approximately 12 to 16 kilojoules per mole more stable than the corresponding Z-isomers.

Photochemical isomerization pathways represent an alternative mechanism for geometric rearrangement in this system. Upon absorption of ultraviolet light, the molecule can undergo excited-state processes that facilitate E to Z conversion through different mechanistic pathways than those operating under thermal conditions. The selectivity of photoisomerization is influenced by the electronic properties of the aromatic ring system, particularly the electron-donating methoxy group, which can affect the excited-state dynamics and the efficiency of geometric isomerization.

The kinetics of isomerization have been studied through time-resolved spectroscopic methods, which reveal that the rate of geometric rearrangement is significantly slower for this compound compared to simpler conjugated dienes. This reduced reactivity is attributed to the increased steric hindrance around the double bonds and the stabilization provided by the extended aromatic-conjugated system. The activation parameters for isomerization include both enthalpic and entropic contributions, with the enthalpic component being dominated by the energy required to disrupt the favorable orbital interactions in the ground state configuration.

Properties

IUPAC Name |

5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNAPUXYLZDDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

MnO₂-Mediated Oxidation of Allylic Alcohols

A widely adopted method involves the oxidation of allylic alcohols using manganese(IV) oxide (MnO₂) under mild conditions. This approach is noted for its high yield and operational simplicity.

Procedure :

-

Reaction Setup : A solution of the allylic alcohol precursor (2.2 mmol) in dichloromethane (45 mL) is prepared.

-

Reagent Addition : Sodium carbonate (4.77 g, 45 mmol) and activated MnO₂ powder (3.91 g, 45 mmol) are added to the solution.

-

Stirring : The suspension is stirred vigorously at 25°C for 1–48 hours, monitored via thin-layer chromatography (TLC).

-

Workup : The mixture is filtered through a celite pad to remove solids, and the filtrate is evaporated under reduced pressure.

-

Purification : Flash column chromatography (FCC) yields the pure dienal as a yellow powder.

Key Data :

Aldol Condensation Followed by Dehydration

This two-step method leverages aldol condensation between aromatic aldehydes and ketones, followed by acid-catalyzed dehydration.

Procedure :

-

Aldol Condensation :

-

A mixture of 4-methoxy-2,3,6-trimethylbenzaldehyde and methyl vinyl ketone is reacted in the presence of a base (e.g., NaOH or KOH) at 60–80°C.

-

The reaction forms a β-hydroxy ketone intermediate.

-

-

Dehydration :

-

The intermediate is treated with a mild acid (e.g., HCl or H₂SO₄) to eliminate water, forming the conjugated dienal.

-

-

Purification : Distillation or FCC isolates the product.

Key Data :

Wittig Reaction with Functionalized Aromatic Precursors

The Wittig reaction offers stereoselective access to the dienal system by reacting phosphonium ylides with aromatic aldehydes.

Procedure :

-

Ylide Preparation : A phosphonium salt (e.g., derived from 3-methylpent-2-en-1-yl bromide) is treated with a strong base (e.g., n-BuLi) to generate the ylide.

-

Coupling : The ylide reacts with 4-methoxy-2,3,6-trimethylbenzaldehyde in tetrahydrofuran (THF) at 0°C.

-

Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via FCC.

Key Data :

-

Stereoselectivity : >95% (2E,4E)-isomer due to steric hindrance from the phosphonium group.

Comparative Analysis of Preparation Methods

Critical Observations :

-

MnO₂ Oxidation is optimal for laboratory-scale synthesis due to its simplicity and reproducibility.

-

Aldol Condensation is preferred for large-scale production but requires precise pH and temperature management.

-

Wittig Reaction excels in stereoselectivity but involves air-sensitive reagents, increasing operational complexity.

Industrial-Scale Considerations

Industrial production of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal often employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

-

Catalyst Recycling : MnO₂ can be recovered and reactivated for reuse, reducing costs.

-

Solvent Selection : Dichloromethane is replaced with greener alternatives (e.g., ethyl acetate) in compliance with environmental regulations.

Chemical Reactions Analysis

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal as an anticancer agent. Molecular docking studies indicate that this compound interacts favorably with targets involved in cancer proliferation. For instance, it has shown significant activity against the A549 lung cancer cell line through MTT assays, demonstrating its capability to inhibit cell growth effectively .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies reveal that it exhibits strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead compound for developing new antibacterial agents .

Photostabilization

This compound is utilized in the photostabilization of polymers, particularly poly(vinyl chloride). Its ability to absorb UV radiation makes it a valuable additive in preventing photodegradation of materials exposed to sunlight .

Synthesis of Novel Materials

The compound serves as a precursor in synthesizing various derivatives that possess enhanced properties for applications in coatings and adhesives. Its unique structure allows for modifications that can lead to materials with tailored functionalities .

Chromatographic Applications

The compound is employed in chromatography as a standard reference material due to its well-defined chemical characteristics. Its stability and reproducibility make it suitable for use in method validation and quality control processes in laboratories .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity Assessment

In a study published in 2022, researchers conducted a comprehensive investigation into the anticancer properties of this compound using MTT assays on A549 cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in lung cancer treatment .

Case Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial efficacy of the compound against various pathogens. The research utilized the well diffusion method and determined MIC values that confirmed its effectiveness against multiple bacterial strains, indicating its potential use in developing new antibiotic formulations .

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal

- CAS Number : 69877-38-9

- Molecular Formula : C₁₈H₂₂O₂

- Structure : Features a conjugated dienyl aldehyde group linked to a methoxy- and trimethyl-substituted aromatic ring.

Role in Pharmaceutical Synthesis: This compound is a critical intermediate in synthesizing second-generation retinoids such as acitretin (psoriasis treatment) and etretinate (aromatic retinoid). It participates in Wittig reactions to form polyene backbones in retinoid molecules .

Synthesis :

Prepared via a Wittig reaction between 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide and 3-formylcrotonic acid butyl ester in dimethylformamide (DMF) with sodium hydride, yielding 80–84% .

Comparison with Structurally Similar Compounds

5-(4-Methoxyphenyl)penta-2,4-dienal

- CAS Number : 27394-81-6

- Molecular Formula : C₁₂H₁₂O₂

- Structure : Lacks the 2,3,6-trimethyl substituents on the aromatic ring, reducing steric hindrance and altering electronic properties.

- Key Differences: Simpler aromatic substitution pattern lowers molecular weight (188.22 vs. 270.37). Limited application in retinoid synthesis due to reduced structural complexity. Higher XLogP3 (2.4 vs. ~4.5), indicating increased hydrophobicity in the target compound .

Xanthoxin

(E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one

- CAS Number : 54757-47-0

- Molecular Formula : C₁₅H₂₀O₂

- Structure : Shorter carbon chain with a ketone group instead of an aldehyde.

- Key Differences: The ketone group limits reactivity in condensation reactions critical for retinoid synthesis. Used as a precursor in earlier synthesis steps for acitretin intermediates .

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide

TMMP-ROH (Ro12-0586)

- Structure: All-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraen-1-ol .

- Key Differences: Contains a hydroxyl-terminated polyene chain, enabling direct biological activity as a retinoid. Demonstrates anti-proliferative effects in tumor studies, unlike the intermediate aldehyde .

Comparative Data Table

Structural and Functional Insights

- Electronic Effects: The methoxy and methyl groups on the aromatic ring enhance electron density, stabilizing intermediates during retinoid synthesis .

- Reactivity : The aldehyde group in the target compound enables condensation with ketones or esters, while the phosphonium derivative facilitates carbon-carbon bond formation .

- Biological Relevance : Structural analogs like TMMP-ROH and acitretin demonstrate therapeutic activity, whereas the target compound serves primarily as a synthetic building block .

Biological Activity

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal, also known by its CAS number 69877-38-9, is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial and antiproliferative effects, as well as its chemical characteristics.

The molecular formula of this compound is , with a molecular weight of approximately 244.33 g/mol. The compound exhibits a density of 1.003 g/cm³ and a boiling point of 401.9ºC at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.33 g/mol |

| Density | 1.003 g/cm³ |

| Boiling Point | 401.9ºC |

| Flash Point | 175ºC |

Antimicrobial Activity

Recent studies have indicated the antimicrobial potential of various derivatives related to the structure of this compound. For instance, compounds with similar structural motifs have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

In a comparative study involving methanolic extracts from plants containing similar phenolic compounds, notable antibacterial effects were observed with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 78.12 µg/mL against E. coli and E. faecalis respectively . Although specific data on the direct activity of this compound is limited, these findings suggest a promising avenue for further exploration.

Antiproliferative Effects

The antiproliferative effects of compounds similar to this compound have been documented in various cancer cell lines. For example, studies have shown that certain derivatives exhibit IC50 values of approximately 226 μg/mL against HeLa cells (human cervical carcinoma) and 242.52 μg/mL against A549 cells (human lung carcinoma) . These results indicate that the compound may possess significant cytotoxic properties that warrant further investigation.

Case Studies

A recent study focused on the isolation and characterization of flavonoids from plant extracts demonstrated that certain fractions exhibited strong interactions with bacterial proteins involved in pathogenicity. In silico studies indicated that these compounds could effectively inhibit the AgrA protein in Staphylococcus aureus, suggesting a mechanism by which they exert their antibacterial effects .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis of structurally similar aldehydes (e.g., metconazole intermediates) often involves multi-step reactions, such as alkylation, hydrolysis, or cyclization. For this compound, consider starting with a methoxy-substituted aromatic precursor and employing conjugated diene formation via Wittig or Horner-Wadsworth-Emmons reactions. Tailor reaction conditions by:

- Catalyst Selection : Use sodium hydride for deprotonation in alkylation steps, as demonstrated in analogous syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for methoxy-substituted intermediates.

- Temperature Control : Maintain temperatures below 80°C to prevent decomposition of the α,β-unsaturated aldehyde moiety.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or HPLC can achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers focus on?

- Methodological Answer :

- NMR Spectroscopy : Focus on ¹H NMR signals for the conjugated dienal system (δ 9.5–10.0 ppm for the aldehyde proton; δ 5.5–7.0 ppm for diene protons). Aromatic protons in the 4-methoxy-2,3,6-trimethylphenyl group appear as singlet(s) near δ 6.8–7.2 ppm .

- IR Spectroscopy : Confirm the aldehyde group with a strong C=O stretch at ~1680–1720 cm⁻¹ and conjugated C=C stretches at ~1600–1650 cm⁻¹ .

- Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H]⁺ and fragmentation patterns consistent with methoxy and methyl substituents.

Advanced Research Questions

Q. How can computational chemistry and AI-driven models (e.g., COMSOL Multiphysics) be applied to predict reaction pathways or optimize synthesis parameters for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction mechanisms, such as transition states in diene formation. AI platforms like ICReDD integrate computational and experimental data to:

- Predict optimal reaction conditions (e.g., solvent, catalyst) using machine learning .

- Simulate reaction kinetics via COMSOL Multiphysics to optimize parameters like temperature gradients or mixing efficiency .

For example, reaction path searches can identify energy barriers in the formation of the conjugated dienal system, reducing trial-and-error experimentation.

Q. What strategies are recommended for resolving contradictions in experimental data, such as discrepancies between theoretical and observed NMR chemical shifts?

- Methodological Answer :

- DFT-Based NMR Prediction : Use software (e.g., Gaussian, ORCA) to calculate theoretical shifts and compare with experimental data. Adjust for solvent effects (e.g., PCM model) and conformational flexibility .

- Dynamic NMR Experiments : If rotational barriers in the methoxy group cause splitting, variable-temperature NMR can resolve ambiguities.

- Cross-Validation : Compare with X-ray crystallography data (if available) to confirm substituent positions and dienal geometry .

Q. How can factorial experimental design be implemented to systematically investigate the effects of variables like temperature, solvent polarity, and catalyst loading on the compound's synthesis?

- Methodological Answer : A 2³ factorial design allows simultaneous testing of three variables at two levels (e.g., high/low temperature, polar/non-polar solvent, high/low catalyst loading). Steps include:

- Variable Screening : Prioritize factors using preliminary Plackett-Burman designs.

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., maximized yield).

- Data Analysis : Use ANOVA to determine statistically significant effects (p < 0.05) and generate contour plots for visualization .

For instance, this approach could reveal that solvent polarity has a stronger impact on dienal stability than temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.